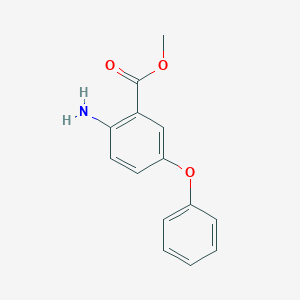![molecular formula C19H24Cl2N2O B1419666 4-[(4-Chlorphenyl)phenylmethyl]-1-Piperazinethanolhydrochlorid CAS No. 1177093-13-8](/img/structure/B1419666.png)
4-[(4-Chlorphenyl)phenylmethyl]-1-Piperazinethanolhydrochlorid
Übersicht
Beschreibung
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of piperazine and is often used in medicinal chemistry for its anti-allergic and antihistamine activities .
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological receptors, particularly histamine receptors.
Medicine: It is used in the development of anti-allergic and antihistamine drugs.
Industry: It finds applications in the production of pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
Target of Action
The primary target of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is the H1 receptor . This receptor plays a crucial role in allergic reactions, as it is the primary receptor that histamine interacts with to cause allergies .
Mode of Action
This compound acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, which means it can effectively block the action of histamine . This blocking action prevents the allergic reaction that would normally occur when histamine binds to the H1 receptor .
Biochemical Pathways
The compound’s action on the H1 receptor affects the biochemical pathways involved in allergic reactions . By blocking the H1 receptor, it prevents the downstream effects of histamine binding, such as inflammation and other symptoms of allergies .
Result of Action
The result of the compound’s action is a significant reduction in both allergic asthma and allergic itching . Some derivatives of this compound have been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of this compound can be influenced by environmental factors, as allergic reactions occur in response to environmental substances known as allergens . .
Biochemische Analyse
Biochemical Properties
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions includes binding to the receptors and inhibiting their activity, which helps in reducing allergic symptoms. Additionally, 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride has been shown to interact with other proteins involved in cellular signaling pathways .
Cellular Effects
The effects of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Furthermore, 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H1 receptors, inhibiting their activity and thereby reducing allergic symptoms . Additionally, it can inhibit or activate other enzymes involved in cellular signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is relatively stable under standard laboratory conditions . Long-term effects on cellular function have been noted in both in vitro and in vivo studies . These effects include changes in gene expression and cellular metabolism over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing allergic symptoms . At higher doses, toxic or adverse effects may be observed . These effects can include alterations in cellular metabolism, changes in gene expression, and potential toxicity to certain cell types .
Metabolic Pathways
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it has been shown to affect the activity of enzymes involved in the metabolism of histamine . Additionally, the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is essential for its function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine in the presence of a base, followed by the addition of ethanol to form the final product. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as triethylamine are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have enhanced pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A well-known antihistamine that shares a similar piperazine core structure.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy and fewer side effects.
Hydroxyzine: Another piperazine derivative used for its sedative and anti-anxiety properties
Uniqueness
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a potent antihistamine with minimal side effects makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;/h1-9,19,23H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOUBOTWXPYCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
164726-80-1 | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164726-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-13-8, 164726-80-1 | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


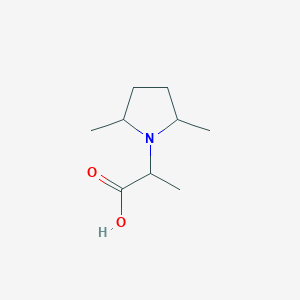
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)


![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

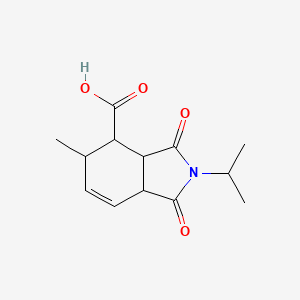
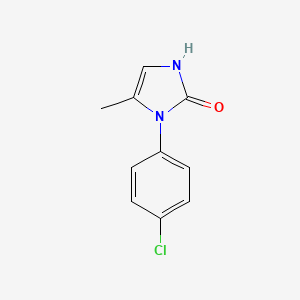
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
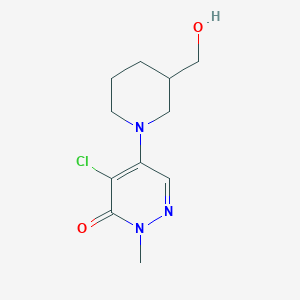
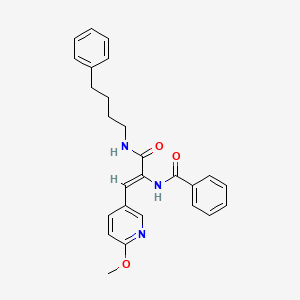

![[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid](/img/structure/B1419602.png)
